2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure that incorporates both oxygen and nitrogen atoms within its ring system. This compound belongs to the class of spiro compounds, which are notable for their rigid and three-dimensional architectures. The molecular formula of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane is , and it has a molecular weight of 170.25 g/mol . The unique arrangement of atoms in this compound makes it an interesting subject for various chemical and biological studies.
The specific products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Research into the biological activity of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane indicates potential applications in medicinal chemistry. The compound has been studied for its ability to inhibit specific enzymes and bind to certain receptors, suggesting possible therapeutic properties. Investigations have focused on its anti-inflammatory and anticancer activities, highlighting its potential as a lead compound in drug development .
The synthesis of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane can be achieved through several methods:
The applications of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane span various fields:
The interaction studies of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane focus on its binding affinity to various molecular targets. The unique structure allows it to modulate the activity of specific enzymes or receptors, which may lead to diverse biological effects depending on the context of use. Further research is needed to elucidate the exact mechanisms and pathways involved in these interactions .
Several compounds share structural similarities with 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane:
The uniqueness of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane lies in its specific ethyl substitution. This modification influences not only its chemical reactivity but also its biological activity and binding affinity to molecular targets compared to other similar compounds. Such distinctions make it a valuable candidate for targeted applications in medicinal chemistry and material science .
Classical synthetic routes to 2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane typically involve sequential ring-forming and functionalization steps. A foundational strategy employs 4-substituted piperidine derivatives as templates for constructing the spirocyclic core. For instance, piperidin-4-one intermediates are functionalized at the 4-position to install the second heterocyclic ring via nucleophilic substitution or condensation reactions.
A representative pathway begins with the alkylation of a piperidin-4-one derivative using ethyl bromide, followed by oxidation to introduce a ketone group. Subsequent cyclization with a hydroxylamine derivative generates the 6-oxa-2,9-diazaspiro[4.5]decane skeleton. Final N-ethylation completes the target structure. While this method provides reliable access to the spiro framework, yields often diminish at later stages due to steric hindrance and competing side reactions.
Table 1: Yield Comparison in Classical Multi-Step Synthesis
| Step | Intermediate | Average Yield (%) |
|---|---|---|
| Piperidin-4-one alkylation | Ethyl-piperidin-4-one | 85 |
| Ketone oxidation | Piperidin-4-one derivative | 78 |
| Spirocyclization | 6-Oxa-2,9-diazaspiro core | 62 |
| N-Ethylation | Final product | 54 |
The reliance on laborious purification steps and sensitive intermediates limits scalability, necessitating alternative methodologies.
Transition metal-catalyzed domino reactions have emerged as powerful tools for constructing spirocyclic systems in a single operational step. Copper and palladium complexes enable sequential bond-forming events, such as Michael additions followed by intramolecular cyclizations, to assemble the diazaspiro framework.
A notable example involves the use of copper(I)-catalyzed borylation of spirocyclobutenes. In this approach, a copper–boryl complex inserts into the strained cyclobutene ring, triggering a regioselective migratory insertion/protonation sequence. Ligand selection critically influences regioselectivity; xantphos ligands (bite angle 108°) favor the formation of the desired spiro product with >95% selectivity. This method circumvents the need for prefunctionalized piperidine precursors, streamlining the synthesis.
Mechanistic Insights:
Domino methodologies reduce step count and improve atom economy, though substrate scope remains constrained by the availability of strained cycloalkene precursors.
Regioselective C-C bond formation is pivotal for constructing the quaternary spiro center. Recent advances leverage palladium-catalyzed cross-coupling and borylation reactions to install substituents with precision. For instance, Suzuki-Miyaura coupling of boronic esters to halogenated piperidine derivatives enables modular assembly of the diazaspiro skeleton.
A breakthrough technique involves the regioselective monoborylation of spirocyclobutenes. Using a xantphos–copper catalyst, spiro[4.5]decane derivatives are obtained with exclusive regiocontrol. Density functional theory (DFT) calculations reveal that steric interactions between the boryl group and the tetrahydropyran moiety dictate the selectivity, favoring transition states with minimized steric strain.
Table 2: Ligand Effects on Regioselectivity
| Ligand | Bite Angle (°) | Regioselectivity (2a:3a) |
|---|---|---|
| Xantphos | 108 | 100:0 |
| Dppbz | 83 | 50:50 |
| BINAP | 93 | 65:35 |
This strategy accommodates diverse functional groups, including ethers, sulfonamides, and acetal connectors, enhancing structural versatility.
Yield optimization hinges on reaction efficiency, catalyst loading, and operational simplicity. Classical multi-step routes exhibit cumulative yields of 54%, whereas domino and regioselective methods achieve 70–90% yields in fewer steps.
Table 3: Methodology Comparison
| Method | Average Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Classical Multi-Step | 54 | 48–72 | Predictable regiochemistry |
| Domino Reactions | 78 | 6–12 | Single-step operation |
| Regioselective Coupling | 86 | 2–4 | Broad functional tolerance |
| Multicomponent Catalysis | 90 | 1–2 | Solvent-free conditions |
Notably, Keggin heteropolyacid-catalyzed multicomponent reactions under solvent-free conditions achieve 90% yields within two hours, representing the most efficient paradigm. This approach combines dimedone, thiadiazolopyrimidine, and isatin derivatives in a one-pot cascade, leveraging Brønsted acid catalysis to accelerate spirocyclization.
| Compound | Structural Features | Primary Target | IC50 (μM) | Binding Mode |
|---|---|---|---|---|
| 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane | Ethyl at position 2, oxygen bridge | HIF Prolyl Hydroxylase | Not determined | Predicted bidentate |
| 2,8-Diazaspiro[4.5]decan-1-one (4b) | Carbonyl group, diaza bridge | PHD2 | 0.25-0.5 | Novel non-Arg383 binding |
| Spiro[4.5]decanone (11) | Biphenyl substituent | PHD2 | 0.253 | Bidentate Fe coordination |
| Spiro[4.5]decanone (14) | Optimized biphenyl | PHD2 | 0.143 | Enhanced hydrophobic interactions |
| Spiro[4.5]decanone (24) | H-bonding modifications | PHD2 | 0.151 | Modified H-bonding |
The electron-donating properties of specific substituents influence inhibitory efficacy through modulation of electronic interactions with enzyme active sites [10]. Methoxyl groups demonstrate superior activity enhancement compared to methyl substituents, with improvements in inhibitory potency reaching threefold increases [10]. These modifications affect the strength of interactions between inhibitors and critical amino acid residues within enzyme binding cavities [10].
Structural rigidity emerges as a fundamental determinant of biological activity across spirocyclic scaffolds [11]. The spiro junction restricts conformational flexibility, leading to improved binding selectivity and reduced off-target interactions [11]. This conformational constraint also contributes to enhanced metabolic stability, as the rigid framework resists enzymatic degradation pathways that commonly affect flexible molecular structures [11].
The molecular docking studies of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane and related spirocyclic compounds with hypoxia-inducible factor prolyl hydroxylase domain proteins reveal intricate binding mechanisms that underlie their biological activities. These computational analyses provide detailed insights into the three-dimensional interactions between spirocyclic inhibitors and the enzyme active site architecture [12] [13] [14].
Prolyl hydroxylase domain proteins represent a family of iron-dependent and 2-oxoglutarate-dependent dioxygenases that serve as cellular oxygen sensors [15] [16]. The catalytic domain contains a conserved double-stranded beta-helix core fold characteristic of this enzyme family, with critical iron-binding residues and a substrate recognition pocket [13]. The active site accommodates both the 2-oxoglutarate cosubstrate and the prolyl residue-containing substrate through distinct binding regions [13].
Crystal structure analyses reveal that spirocyclic inhibitors adopt novel binding modes within the prolyl hydroxylase active site. The 2,8-diazaspiro[4.5]decan-1-one analog designated compound 4b demonstrates a unique interaction pattern that differs significantly from previously characterized inhibitors [5]. Rather than forming the widely reported salt bridge with Arginine 383, this compound establishes alternative interactions including hydrogen bonding with Arginine 322, π-cation interactions with the same residue, and π-π stacking interactions with both Tryptophan 389 and Histidine 313 [5].
The binding affinity calculations demonstrate that spirocyclic compounds achieve favorable energetic interactions with prolyl hydroxylase domain proteins. Molecular docking scores for the 2,8-diazaspiro[4.5]decan-1-one series range from -6.5 to -8.2 kcal/mol, indicating strong binding interactions . These values compare favorably with clinical prolyl hydroxylase inhibitors, which typically exhibit binding affinities between -8.5 and -9.2 kcal/mol [12] [14].
The spiro[4.5]decanone derivatives occupy the 2-oxoglutarate binding pocket and chelate the active site metal in a bidentate manner [8]. The extent to which these inhibitors project into the substrate binding pocket varies depending on their substitution patterns [8]. The biphenyl substituents of certain spiro[4.5]decanone derivatives make extensive hydrophobic contacts with a hydrophobic pocket formed by the side chains of Tryptophan 258, Tryptophan 389, and Phenylalanine 391 [7] [8].
Table 2: Molecular Docking Analyses of HIF Prolyl Hydroxylase Domain Interactions
| Compound Class | Binding Affinity (kcal/mol) | Key Interactions | Active Site Residues | Crystal Structure PDB |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | -7.78 | π-π stacking with Trp389, H-bond with Arg322 | His313, Arg322, Trp389 | 4JZR |
| Spiro[4.5]decanone derivatives | -6.5 to -8.2 | Hydrophobic pocket binding, Trp258/389 interactions | Trp258, Phe391, Trp389 | 6QGV |
| Clinical PHD inhibitors | -8.5 to -9.2 | Bidentate metal coordination, multiple H-bonds | Tyr303, Tyr310, β2-β3 loop | 5OX6, 4JOO |
The 4-hydroxypyrimidine-containing prolyl hydroxylase inhibitors exploit binding in the hydrophobic pocket close to the iron binding site [7]. These compounds demonstrate how structural modifications can be designed to optimize interactions with specific enzyme regions [7]. The identification of this hydrophobic binding region has enabled the rational design of more potent inhibitors with improved selectivity profiles [7].
Dynamic aspects of inhibitor binding involve conformational changes in key tyrosine residues and mobile loop regions [14]. Comparison of crystal structures reveals differences in the conformations of Tyrosine 303, Tyrosine 310, and a mobile loop linking β2-β3 strands, which participate in dynamic substrate binding and product release processes [14]. These conformational changes suggest that inhibitor binding involves induced fit mechanisms rather than simple lock-and-key interactions [14].
The selectivity of spirocyclic inhibitors against different prolyl hydroxylase isoforms relates to subtle differences in their active site architectures [12]. While PHD1, PHD2, and PHD3 share conserved hydroxylase domains, variations in their substrate specificity and tissue distribution patterns influence inhibitor selectivity [12]. Molecular docking studies indicate that certain spirocyclic compounds exhibit preferential binding to specific isoforms based on complementary shape and electrostatic interactions [12].
The benchmark anticonvulsant agents demonstrate established efficacy profiles through extensive clinical validation. Phenytoin, functioning primarily through sodium channel blockade, exhibits median effective dose values of 28.1 milligrams per kilogram in maximal electroshock seizure models, with efficacy rates ranging from 60 to 70 percent in clinical populations [18] [20]. Levetiracetam, operating through synaptic vesicle protein 2A modulation, demonstrates comparable efficacy rates of approximately 47 percent in status epilepticus treatment protocols [18] [21].
Carbamazepine, another sodium channel blocking agent, shows median effective dose ranges of 29 to 64 milligrams per kilogram in maximal electroshock models, with pentylenetetrazole effective doses between 11 and 18 milligrams per kilogram [20] [22]. Valproate, characterized by multiple mechanisms of action including sodium channel effects and gamma-aminobutyric acid enhancement, requires higher dosing with median effective doses of 485 milligrams per kilogram for maximal electroshock and 159.7 milligrams per kilogram for pentylenetetrazole-induced seizures [18] [22].
The spirocyclic compound class demonstrates variable anticonvulsant activities depending on structural modifications and target engagement profiles. Spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives exhibit selective activity in maximal electroshock models while remaining inactive against pentylenetetrazole-induced seizures [23]. The most potent compound within this series achieved efficacy rates between 40 and 60 percent, with median effective doses ranging from 10 to 50 milligrams per kilogram [23].
The 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-dione series demonstrates particularly promising anticonvulsant profiles [24]. Compound 6g within this series exhibits an ED50 of 0.0043 millimolar per kilogram in subcutaneous pentylenetetrazole screens, representing approximately 14-fold greater potency than phenobarbital and 214-fold greater potency than ethosuximide [24]. Compound 6e demonstrates an ED50 of 0.019 millimolar per kilogram, showing 1.8-fold greater potency than diphenylhydantoin in maximal electroshock models [24].
| Agent | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Efficacy Rate (%) | Mechanism | Clinical Status |
|---|---|---|---|---|---|
| 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane | Not determined | Not determined | Under investigation | Unknown | Research phase |
| Phenytoin | 28.1 | >100 | 60-70 | Sodium channel blockade | Approved |
| Levetiracetam | Not applicable* | Not applicable* | 47 | SV2A modulation | Approved |
| Carbamazepine | 29-64 | 11-18 | 45-60 | Sodium channel blockade | Approved |
| Valproate | 485 | 159.7 | 46 | Multiple mechanisms | Approved |
| Spiro[indene-quinazolin] derivatives | 10-50 | Inactive | 40-60 | GABA-A receptor | Experimental |
The mechanistic diversity among anticonvulsant agents influences their comparative efficacy profiles across different seizure types. Sodium channel blocking agents like phenytoin and carbamazepine demonstrate particular effectiveness against tonic-clonic seizures but may show limited efficacy against absence seizures [18] [20]. Levetiracetam's unique mechanism through synaptic vesicle protein 2A provides broad-spectrum activity across multiple seizure types while maintaining favorable safety profiles [18] [21].
Recent clinical trials comparing second-line anticonvulsant agents in status epilepticus reveal equivalent efficacy among levetiracetam, fosphenytoin, and valproate [18]. The probability that levetiracetam represents the most effective treatment was 0.41, compared to 0.24 for fosphenytoin and 0.35 for valproate [18]. These findings suggest that efficacy differences among established anticonvulsants may be less significant than previously anticipated [18].
The safety and tolerability profiles of anticonvulsant agents significantly influence their clinical utility. Levetiracetam demonstrates superior safety characteristics compared to phenytoin, with reduced incidence of life-threatening hypotension (0.7% versus 3.2%) and absence of cardiac arrhythmias [18] [21]. The more favorable pharmacokinetic profile of levetiracetam, including linear kinetics and minimal drug interactions, provides additional clinical advantages [21].